molecular formula C20H23N5O4 B2915335 1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2034251-68-6

1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

Cat. No.: B2915335
CAS No.: 2034251-68-6
M. Wt: 397.435
InChI Key: WOPWWBNIJUMZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a 4-methoxyphenyl group and a pyrrolidine moiety linked via a 2-oxoethyl bridge to a pyrazin-2-yloxy group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological exploration. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds studied for antimicrobial, antitumor, and enzyme-modulating activities .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-28-16-4-2-15(3-5-16)25-11-10-24(20(25)27)14-19(26)23-9-6-17(13-23)29-18-12-21-7-8-22-18/h2-5,7-8,12,17H,6,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPWWBNIJUMZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by an imidazolidinone core, substituted with a methoxyphenyl group and a pyrrolidine moiety linked to a pyrazine derivative. The molecular formula is C18H22N4O3C_{18}H_{22}N_4O_3, and its molecular weight is approximately 342.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

The compound has been investigated for its role in modulating indoleamine 2,3-dioxygenase (IDO) activity, an enzyme implicated in tumor-induced immunosuppression. Inhibiting IDO can enhance the efficacy of cancer therapies by counteracting tumor-associated immune evasion . Preliminary studies indicate that compounds with similar scaffolds can effectively inhibit IDO, suggesting that this imidazolidinone might exhibit comparable anticancer properties.

Neuroprotective Effects

The presence of the pyrrolidine and pyrazine moieties hints at possible neuroprotective effects. Compounds containing these structures have been associated with neuroprotection through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. Although direct evidence for this specific compound is sparse, its structural features warrant further investigation into potential neuroprotective applications.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : As seen in related compounds, the inhibition of enzymes such as fXa and IDO plays a critical role in its pharmacological effects.
  • Receptor Interaction : The compound may interact with various receptors involved in signaling pathways pertinent to inflammation and cancer progression.
  • Modulation of Oxidative Stress : By potentially acting as an antioxidant, this compound could mitigate oxidative damage in cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this imidazolidinone derivative:

StudyFocusFindings
Anticoagulant ActivityDemonstrated high potency against fXa with improved pharmacokinetics.
IDO InhibitionShowed promise in enhancing anti-cancer treatment efficacy by modulating immune responses.
NeuroprotectionSuggested potential neuroprotective effects via antioxidant mechanisms in related structures.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is an organic compound featuring a fluorophenyl group, a thioether linkage, and a benzo[d]thiazole moiety. Research indicates that this compound has potential antimicrobial and anticancer properties.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is studied for potential antimicrobial and anticancer properties. The fluorophenyl group enhances the compound's stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds, making it a candidate for drug development. Its structural features may allow it to interact with specific biological targets, modulating their activity.

The uniqueness of 2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide lies primarily in its fluorophenyl group, which enhances its chemical reactivity and biological activity. This modification may provide improved stability and specificity in biological interactions compared to its analogs, making it a valuable candidate for further research and development in medicinal chemistry.

Related Compounds

  • 2-((4-chlorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which has chlorine instead of fluorine
  • 2-((4-bromophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which has bromine instead of fluorine
  • 2-((4-methylphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which has a methyl group instead of fluorine

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Aromatic Substituent Key Structural Features Evidence Source
1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one C20H23N5O4 397.4 4-Methoxyphenyl Imidazolidinone, pyrazine-pyrrolidine linkage N/A (Target)
1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one C19H20FN5O3 385.4 4-Fluorophenyl Fluorine substitution instead of methoxy
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one C20H23N5O3 381.4 p-Tolyl Methyl substitution on phenyl ring
1-(3-Chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one C26H24ClN3O2 445.9 3-Chloro-4-methylphenyl Benzimidazole-pyrrolidinone hybrid

Key Observations:

Aromatic Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance electron-donating properties compared to the 4-fluorophenyl (electron-withdrawing) and p-tolyl (electron-neutral) analogs. Such differences could influence receptor binding or metabolic stability .

Core Heterocycle Variations :

  • Replacement of imidazolidin-2-one with pyrrolidin-2-one (as in ) modifies hydrogen-bonding capacity and conformational flexibility, which may impact target selectivity.
  • Pyrazine-pyrrolidine linkages (common in the target compound and its analogs) are associated with π-π stacking and hydrogen-bonding interactions in enzyme inhibition .

Pharmacological Insights

  • Pyrazine-Pyrrolidine Motifs : Pyrazine rings in are often linked to kinase inhibition, implying possible enzyme-targeted applications for the target compound.
  • Benzimidazole Hybrids: The compound in highlights the pharmacological versatility of combining benzimidazole with pyrrolidinone, a strategy that could extend to the target compound’s optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing imidazolidin-2-one derivatives, and how can structural validation be performed?

  • Methodology :

  • Synthesis : A typical approach involves condensation reactions between substituted phenyl precursors and heterocyclic intermediates. For example, imidazolidinone derivatives are synthesized via cyclization of glycyl or acetoamino precursors with substituted phenyl groups under reflux conditions in ethanol or methanol .
  • Validation : Use FT-IR to confirm functional groups (e.g., ν(C=O) at ~1674 cm⁻¹ for amides, ν(N-H) at ~3200–3400 cm⁻¹) and single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for related compounds .

Q. How can preliminary biological activity (e.g., antimicrobial or antioxidant properties) be evaluated for this compound?

  • Methodology :

  • Antioxidant assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to measure activity, with IC₅₀ values compared to standards like ascorbic acid .
  • Antimicrobial screening : Perform agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., high in vitro activity but low in vivo efficacy) be resolved for imidazolidin-2-one derivatives?

  • Methodology :

  • ADME/Tox profiling : Conduct metabolic stability studies (e.g., liver microsome assays) to assess compound degradation. Pair with molecular docking to evaluate target binding affinity versus off-target interactions .
  • Structural optimization : Modify substituents (e.g., pyrazinyloxy groups) to enhance solubility or reduce metabolic liabilities, guided by QSAR (quantitative structure-activity relationship) models .

Q. What advanced techniques are recommended for elucidating the crystal structure and conformational dynamics of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the 3D structure to identify key interactions (e.g., hydrogen bonding, π-π stacking) that influence stability and activity. For example, related compounds show planar imidazolidinone rings stabilized by intramolecular H-bonds .
  • DFT calculations : Perform density functional theory simulations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental reactivity .

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving pyrrolidin-1-yl or pyrazinyloxy moieties?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, ethanol reflux at 80°C may favor cyclization over side reactions .
  • In-situ monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Data Interpretation and Validation

Q. What analytical strategies are critical for distinguishing between regioisomers or stereoisomers in imidazolidin-2-one derivatives?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • NOESY NMR : Identify spatial proximity of protons to assign stereochemistry, particularly for pyrrolidin-1-yl substituents .

Q. How should researchers address discrepancies between computational predictions (e.g., docking scores) and experimental bioactivity data?

  • Methodology :

  • Free energy calculations : Use MM/GBSA or MM/PBSA to refine binding affinity predictions and account for solvation effects .
  • Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics .

Safety and Environmental Impact

Q. What protocols should be followed to assess the environmental toxicity of this compound and its degradation products?

  • Methodology :

  • Ecotoxicity assays : Test acute toxicity on Daphnia magna or algae to determine EC₅₀ values .
  • Degradation studies : Use LC-QTOF-MS to identify photolytic or hydrolytic byproducts and assess persistence in water/soil .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.